{Bicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride
Description
{Bicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride is a chemical compound with the molecular formula C8H15N·HCl. It is a bicyclic amine, characterized by its unique bicyclo[4.1.0]heptane structure. This compound is often used in various scientific research applications due to its distinct chemical properties.
Properties
IUPAC Name |
3-bicyclo[4.1.0]heptanylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-5-6-1-2-7-4-8(7)3-6;/h6-8H,1-5,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENVHTIBCFGQOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2CC1CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Bicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride typically involves the following steps:
Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclo[4.1.0]heptane ring system. This can be achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.
Introduction of the Amino Group: The next step involves the introduction of the amino group at the 3-position of the bicyclic ring. This can be done through a nucleophilic substitution reaction using an appropriate amine source.
Formation of the Hydrochloride Salt: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include continuous flow synthesis and the use of automated reactors to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
{Bicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different degrees of saturation.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
{Bicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and receptor binding studies.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {Bicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.1]heptan-2-ylmethanamine hydrochloride
- Bicyclo[3.1.0]hexan-3-ylmethanamine hydrochloride
Uniqueness
{Bicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride is unique due to its larger bicyclic ring structure, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Biological Activity
{Bicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride is a bicyclic amine compound that has garnered interest in various scientific fields due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and applications in medicine and biology.
Chemical Structure and Properties
- Molecular Formula: CHN
- SMILES Notation: C1CC2CC2CC1CN
- InChI Key: BQSDLOIDYJNUGB-UHFFFAOYSA-N
The bicyclic structure contributes to its unique reactivity and interaction with biological targets, which is essential for its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The amine group allows for participation in nucleophilic reactions, which can modulate enzyme activity or receptor binding.
Key Mechanisms:
- Enzyme Inhibition: The compound has shown potential in inhibiting certain enzymes, which can lead to therapeutic effects in various diseases.
- Receptor Modulation: Its structure allows it to fit into specific binding sites on receptors, influencing signaling pathways involved in cellular responses.
Biological Activity and Research Findings
Research has demonstrated several biological activities associated with this compound:
Table 1: Summary of Biological Activities
| Activity Type | Model/System | Concentration | Observations |
|---|---|---|---|
| Enzyme Inhibition | Various enzyme assays | Varies by target | Significant inhibition observed |
| Anti-cancer Activity | Cancer cell lines (e.g., HeLa) | 10-100 μM | Induces apoptosis via specific pathways |
| Anti-inflammatory | Animal models | 50 μg/kg | Reduces inflammatory markers |
| Neuroprotective | Neuronal cell cultures | 5-20 μM | Protects against oxidative stress |
Case Studies
- Anti-Cancer Activity : A study involving human cancer cell lines demonstrated that this compound induced apoptosis through the modulation of the PI3K/AKT signaling pathway, showing promising results for future cancer therapies .
- Neuroprotective Effects : Research indicated that the compound exhibited neuroprotective properties in neuronal cultures, reducing cell death caused by oxidative stress at concentrations as low as 5 μM .
- Anti-inflammatory Properties : In animal models, administration of the compound led to a significant decrease in pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions .
Applications in Medicine and Industry
The unique properties of this compound make it a valuable compound in various fields:
- Pharmaceutical Development : Its ability to inhibit specific enzymes and modulate receptor activity positions it as a candidate for drug development targeting cancer and inflammatory diseases.
- Chemical Synthesis : It serves as a building block for synthesizing more complex organic molecules, enhancing its utility in chemical research .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
